molecular formula C15H14O3 B1598335 (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone CAS No. 14814-17-6

(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone

Cat. No. B1598335
CAS RN: 14814-17-6
M. Wt: 242.27 g/mol
InChI Key: PNTLMFABGCHLMN-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone (4-HEPM) is an organic compound that has recently been studied for its potential applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 214.25 g/mol and a melting point of 129-130 °C. 4-HEPM is used as a reagent in synthesis reactions, and its applications in scientific research are being explored due to its ability to act as a catalyst in various reactions.

Scientific Research Applications

Herbicidal Activity

(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone derivatives have been explored for their potential in agriculture, particularly as herbicides. The design and synthesis of aryl-naphthyl methanone derivatives, akin to the structure of interest, have shown promising herbicidal activity. These compounds act by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), a crucial enzyme in the biosynthesis of plastoquinones and tocopherols, which are essential for plant growth. The study identified several compounds with effective post-emergence herbicidal properties, underscoring the potential of these derivatives in agricultural applications (Fu et al., 2019).

Anticancer Properties

Research into the anticancer properties of phenylmethanone derivatives, including compounds structurally related to (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone, has been significant. These studies have identified mechanisms through which these compounds induce cell death in cancer cells. For example, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound in the phenstatin family, has been shown to inhibit tubulin polymerization, induce G2/M phase cell cycle arrest, and trigger apoptosis in leukemia cells. This indicates a potential avenue for the development of new anticancer therapies based on the manipulation of phenylmethanone structures (Magalhães et al., 2013).

Antioxidant Activity

Derivatives of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone have been investigated for their antioxidant properties. A study synthesizing and analyzing the antioxidant capacities of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives revealed that these compounds possess significant radical scavenging activities. They were compared to standard antioxidants, and the results indicated that these new compounds, with multiple phenolic hydroxyl groups, could serve as potent antioxidants. This suggests their potential utility in combating oxidative stress-related diseases (Çetinkaya et al., 2012).

Chemical Synthesis and Structural Studies

(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone and its derivatives have also been subjects of interest in chemical synthesis and structural analysis. Studies have focused on developing novel synthetic pathways and understanding the crystal structures of these compounds. For instance, research on the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives using a similar starting material highlights innovative approaches to synthesizing complex molecules. Additionally, structural studies, such as those on 2,3,4-Tri­hydroxy­benzo­phenone monohydrate, provide insight into the molecular configurations and intermolecular interactions of phenylmethanone derivatives, contributing to the broader understanding of their chemical behavior (Largeron & Fleury, 1998); (Okabe & Kyoyama, 2002).

properties

IUPAC Name

[4-(2-hydroxyethoxy)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTLMFABGCHLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933315
Record name [4-(2-Hydroxyethoxy)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone

CAS RN

14814-17-6
Record name 4-(2-Hydroxyethoxy)benzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14814-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-(2-hydroxyethoxy)phenyl)phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014814176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [4-(2-Hydroxyethoxy)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(2-hydroxyethoxy)phenyl](phenyl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.241.001
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

43 g (0.15 mole) of 4-(2-acetoxyethoxy)-benzophenone are dissolved in 60 ml of ethanol and boiled with 17 ml of 32% strength sodium hydroxide solution under reflux, with stirring, for 20 minutes. After cooling, the reaction mixture is neutralized with hydrochloric acid, whereupon the end product is precipitated as a white solid. The reaction mixture is poured into 500 ml of water, and the solid is filtered off with suction, washed and dried in vacuo at 50° C. for 5 hours. This gives 35 g (95%) of 4-(2-hydroxyethoxy)-benzophenone, melting point 82° C.
Name
4-(2-acetoxyethoxy)-benzophenone
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of ethylene carbonate (14.26 g), xylenes (1.19 g) and 4-hydroxybenzophenone (30.41 g) was heated to 88° C. Sodium iodide (1615 mg) was added. Heating was continued until the temperature of the mixture reached 169° C. The melt was cooled to 110° C. and methanol (12.76 g), sodium hydroxide (50% aqueous solution; 4.01 g), toluene (42.51 g) and water (28.88 g) were added. The lower layer was separated (‘cut’) and discarded. Toluene (18.1 g) was added and the solvents were evaporated by heating to the boiling point of 111° C. 4-(2-Hydroxyethoxy)benzophenone was isolated by crystallisation and filtration at 17° C. resulted in 34.1 g (92%) of beige crystals.
Quantity
14.26 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
30.41 g
Type
reactant
Reaction Step One
Quantity
1615 mg
Type
reactant
Reaction Step Two
Quantity
4.01 g
Type
reactant
Reaction Step Three
Name
Quantity
28.88 g
Type
solvent
Reaction Step Three
Quantity
42.51 g
Type
solvent
Reaction Step Three
Quantity
12.76 g
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of ethylene carbonate (124.6 g; 1.07 eq.), sodium iodide (6.3 g; 0.03 eq.), 4-hydroxybenzophenone (262 g; 1 eq.) and toluene (8.1 g) was heated. At 99° C. a clear solution was obtained. The reaction mixture was heated with reflux condenser to 176° C. over one hour, during which gas evolution occurred. After an additional ½ hour at 176° C., the reaction mixture was cooled to 122° C. and toluene (350 g) and water (24 g) was added. The lower phase was cut and discarded. More water (14 g) was added and the lower phase was again cut and discarded. Water and toluene (95 g in total) was azeotropically removed, reaching a boiling point of 111° C. More toluene (114 g) was added and the product was isolated by filtration at 8° C. In total, 302 g of 4-(2-hydroxyethoxy)benzophenone (94%) was obtained after drying as white crystals (99.8% chromatographic purity).
Quantity
124.6 g
Type
reactant
Reaction Step One
Quantity
262 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
catalyst
Reaction Step One
Quantity
8.1 g
Type
catalyst
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step Two
Name
Quantity
24 g
Type
solvent
Reaction Step Two
Name
Quantity
14 g
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 4-hydroxybenzophenone (6.0 g, 29.7 mmol) in acetone (50 mL) were added K2CO3 (12.3 g, 89.0 mmol) and 2-chloroethanol (4.0 mL, 59.3 mmol), followed by addition of NaI (4.50 g, 29.7 mmol). The reaction mixture was refluxed under nitrogen overnight. The mixture was cooled to room temperature. The white solid was filtered off and washed with acetone (100 mL). The filtrate was concentrated to a brown oil residue with some white solid. EtOAc (200 mL) was added, the white solid was filtered off and then washed with 50 mL of EtOAc. The filtrate was washed with 1 N NaOH, water, brine and dried over Na2SO4. Concentration afforded a pale yellow oil which was further purified by chromatography on a silica gel column eluted with a gradient from hexanes to 60% EtOAc:hexanes to give 5 as a white solid (1.52 g, 21%). 1H NMR (400 MHz, CDCl3): δ 4.00-4.05 (m, 2H), 4.15-4.20 (m, 2H), 6.98 (d, J=8.7 Hz, 2H), 7.45-7.50 (m, 2H), 7.55-7.60 (m, 1H), 7.75 (d, J=7.1 Hz, 2H), 7.83 (d, J=8.8 Hz, 2H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Yield
21%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone
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Reactant of Route 5
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Reactant of Route 6
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(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone

Citations

For This Compound
3
Citations
S Kumar, G Palma, S Perumal, M Kaur, A Singh-Pillay… - RSC …, 2019 - pubs.rsc.org
A series of 1H-1,2,3-triazole-linked ospemifene-isatin and O-methylated ospemifene–isatin conjugates were synthesized and assayed for their anti-proliferative activities against …
Number of citations: 3 pubs.rsc.org
NT Son, N Manh Ha - Natural Product Communications, 2022 - journals.sagepub.com
For the first time, the current review fully provides information on the phytochemicals, applications, and pharmacological aspects relating to 3 Dalbergia species, Siamese Rosewood (…
Number of citations: 3 journals.sagepub.com
J Bronson, A Black, M Dhar, B Ellsworth… - Annual reports in …, 2014 - Elsevier
This year's To Market, To Market chapter provides summaries for 25 small molecules and two monoclonal antibodies that received approval for the first time in any country in 2013. The …
Number of citations: 14 www.sciencedirect.com

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